molecular formula C15H15NO2 B11868855 Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B11868855
M. Wt: 241.28 g/mol
InChI Key: PMKGHIMSAYBVGS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester at position 4, an amino group at position 2, and a methyl group at position 3 on the biphenyl scaffold. This compound’s structure combines electron-donating (amino and methyl) groups with a polar ester moiety, influencing its physicochemical and spectroscopic properties.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-amino-2-methyl-4-phenylbenzoate

InChI

InChI=1S/C15H15NO2/c1-10-12(15(17)18-2)8-9-13(14(10)16)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3

InChI Key

PMKGHIMSAYBVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino group can be introduced through a nitration-reduction sequence, where the biphenyl compound is first nitrated to form a nitro derivative, which is then reduced to the corresponding amine. The carboxylate ester group can be introduced through esterification reactions.

    Final Assembly: The final compound is obtained by combining the functionalized biphenyl core with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions followed by functional group modifications using established chemical processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents Functional Groups Molecular Weight (g/mol) Reference CAS/Evidence
Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate 2-amino, 3-methyl, 4-COOCH₃ Ester, amine, methyl ~257.3 (calculated) N/A
3′-Methyl-[1,1′-biphenyl]-4-carboxylic acid 3′-methyl, 4-COOH Carboxylic acid, methyl ~226.3 5728-33-6
Methyl biphenyl-4-carboxylate 4-COOCH₃ Ester 212.24 720-75-2
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 3'-methyl, 4-hydroxy, 3-COOH Carboxylic acid, hydroxy, methyl ~258.3 400747-48-0
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-carboxylate 4'-Cl, 3'-F, 2-COOCH₃ Ester, halogen ~294.7 893736-93-1

Key Observations :

  • Functional Groups : The target compound’s ester and amine groups distinguish it from carboxylic acid analogs (e.g., 3′-methyl-[1,1′-biphenyl]-4-carboxylic acid), which exhibit higher polarity and hydrogen-bonding capacity due to the -COOH group .
  • Substituent Effects: The 2-amino and 3-methyl groups likely enhance solubility in polar solvents compared to simpler esters like methyl biphenyl-4-carboxylate . Halogenated analogs (e.g., 4'-Cl, 3'-F) show reduced electron density at the aromatic ring, affecting reactivity in cross-coupling reactions .

Spectroscopic Properties

Table 2: NMR and MS Data of Selected Analogs
Compound Name ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z) Evidence
Methyl 3'-(bis(2-cyano-5-methoxyphenyl)amino)-5'-fluoro-[1,1'-biphenyl]-4-carboxylate (2e) 8.05 (d, J=8.2 Hz, 2H), 7.45–7.10 (m, 9H) 166.3 (C=O), 160.1 (CF), 55.2 (OCH₃) 619.2 [M+H]⁺
Methyl biphenyl-4-carboxylate 8.15 (d, 2H), 7.65–7.50 (m, 4H) 167.1 (C=O), 129–127 (aromatic) 212.24 [M]⁺

Key Observations :

  • Amino Group Influence: The amino group in the target compound would likely cause downfield shifts in ¹H NMR (e.g., ~5–6 ppm for NH₂) and ¹³C NMR (~150 ppm for adjacent carbons), similar to compound 2e in .
  • Ester Carbonyl Signal: The ester carbonyl (C=O) in methyl biphenyl-4-carboxylate appears at δ 167.1 ppm , whereas electron-donating substituents (amino, methyl) in the target compound may slightly deshield this signal.

Physicochemical Properties

  • Solubility: The amino and ester groups in the target compound likely enhance water solubility compared to purely hydrophobic analogs like [1,1'-biphenyl]-4-carboxylic acid, 3-methyl-4'-octyl (CID 758882), which has a long alkyl chain increasing lipophilicity .
  • Melting/Boiling Points : Halogenated derivatives (e.g., 4'-Cl, 3'-F) exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s polar groups may result in a moderate melting point .

Biological Activity

Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate (commonly referred to as MABPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MABPC is characterized by its biphenyl structure with an amino group and a carboxylate moiety. The molecular formula is C15H15NO2C_{15}H_{15}NO_2 with a molecular weight of approximately 241.29 g/mol. Its structural features contribute to its interactions with biological targets.

1. Anticancer Activity

Research indicates that MABPC exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can inhibit the proliferation of human colorectal adenocarcinoma cells (COLO201) and murine mammary carcinoma cells (4T1).

Table 1: Cytotoxic Activity of MABPC Against Various Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
COLO201< 10High
4T1< 5Moderate
MDA-MB-231> 10Low
A549> 15Low

The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for therapeutic applications.

The mechanism by which MABPC exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with MABPC leads to cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cell division and promoting programmed cell death.

Case Study: Apoptotic Induction in COLO201 Cells

A study conducted on COLO201 cells showed that treatment with MABPC at concentrations near its IC50 resulted in significant DNA fragmentation, a hallmark of apoptosis. The analysis revealed:

  • Increased Annexin V staining : Indicative of early apoptotic events.
  • Caspase activation : Suggesting that MABPC activates intrinsic apoptotic pathways.

3. Antimicrobial Activity

In addition to its anticancer properties, MABPC has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity of MABPC

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL

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